molecular formula C6H12N2O B3192756 (S)-哌啶-2-甲酰胺 CAS No. 65057-28-5

(S)-哌啶-2-甲酰胺

货号 B3192756
CAS 编号: 65057-28-5
分子量: 128.17 g/mol
InChI 键: XIMBESZRBTVIOD-YFKPBYRVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR, IR spectroscopy, etc., to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, reactivity, stability, etc .

科学研究应用

药理特性修饰

(S)-哌啶-2-甲酰胺衍生物因其调节药理特性的能力而受到研究。Vorberg 等人(2016 年)的研究调查了氟原子引入到罗哌卡因和左布比卡因等局部麻醉剂的某些侧链中如何影响其碱性、亲脂性、溶解性和氧化降解。本研究强调了化学修饰和药理特征之间的复杂相互作用 (Vorberg 等人,2016 年)

ALK 抑制剂用于癌症治疗

Bryan 等人(2012 年)将哌啶甲酰胺鉴定为间变性淋巴瘤激酶 (ALK) 的一种新型抑制剂,ALK 是癌症治疗中的关键靶点。他们的研究证明了该化合物对胰岛素样生长因子-1 (IGF1R) 的选择性,并探索了其构效关系以优化效力和选择性,这对于靶向癌症治疗至关重要 (Bryan 等人,2012 年)

疼痛管理拮抗剂

Cheung 等人(2008 年)探索了一系列哌啶甲酰胺作为瞬时受体电位香草素-1 (TRPV1) 的拮抗剂。这些化合物的发现为疼痛管理的潜在新疗法提供了见解 (Cheung 等人,2008 年)

PARP 抑制剂用于癌症治疗

Jones 等人(2009 年)的研究导致开发了 2-{4-[(3S)-哌啶-3-基]苯基}-2H-吲唑-7-甲酰胺 (MK-4827),这是一种有效的聚(ADP-核糖)聚合酶 (PARP) 1 和 2 抑制剂。该化合物在治疗 BRCA-1 和 BRCA-2 突变型癌症中显示出前景,突出了哌啶衍生物在肿瘤学中的作用 (Jones 等人,2009 年)

抗炎活性

Vinaya 等人(2009 年)从哌啶核合成新型甲酰胺和硫代酰胺衍生物,探索其作为抗炎化合物的潜力。本研究增加了对哌啶衍生物在治疗炎症相关疾病中的理解 (Vinaya 等人,2009 年)

用于癌症治疗的微管蛋白抑制剂

Krasavin 等人(2014 年)发现了一类新的抗增殖剂哌啶-1-甲酰胺,它们充当微管蛋白抑制剂。这一发现有助于开发新的化疗药物 (Krasavin 等人,2014 年)

HIV-1 抑制剂

Imamura 等人(2006 年)研究了哌啶-4-甲酰胺 CCR5 拮抗剂在抑制 HIV-1 中的作用。他们的研究导致发现具有有效抗 HIV-1 活性的化合物,为对抗 HIV/AIDS 做出了贡献 (Imamura 等人,2006 年)

手性化合物的制备

Eichhorn 等人(1997 年)使用含有立体异构酰胺酶的完整细菌细胞对外消旋哌啶-2-甲酰胺进行动力学拆分。这种方法对于制备手性化合物非常重要,手性化合物在各种制药应用中很重要 (Eichhorn 等人,1997 年)

抗抑郁潜力

Akhtar 等人(2012 年)合成了哌啶甲酰胺的衍生物,以研究其作为抗抑郁剂的作用。他们的研究结果表明这些化合物在治疗抑郁症中具有潜在作用 (Akhtar 等人,2012 年)

用于 HIV 治疗的 NNRTI

Tang 等人(2010 年)继续研究哌啶-4-基-氨基嘧啶作为 HIV 治疗的非核苷逆转录酶抑制剂 (NNRTI)。他们发现了对耐药突变病毒有效的有效化合物,为 HIV 治疗做出了贡献 (Tang 等人,2010 年)

抗血管生成和 DNA 切割活性

Kambappa 等人(2017 年)研究了新型哌啶-4-甲酰胺衍生物的抗血管生成和 DNA 切割活性。这些特性表明在癌症治疗中具有潜在应用 (Kambappa 等人,2017 年)

神经炎症的 PET 成像

Horti 等人(2019 年)开发了一种针对 CSF1R 的 PET 放射性示踪剂,CSF1R 是小胶质细胞特异性标记。该化合物对于无创成像各种神经精神疾病中的神经炎症非常重要 (Horti 等人,2019 年)

作用机制

If the compound is a drug, the mechanism of action refers to how it exerts its effect at the molecular level. This often involves interaction with biological macromolecules .

安全和危害

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc .

未来方向

This could involve potential applications of the compound, areas of research that could be explored, etc .

属性

IUPAC Name

(2S)-piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMBESZRBTVIOD-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426153
Record name (S)-Piperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65057-28-5
Record name (S)-Piperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-benzyloxypiperidine-2-carboxylic acid (2.0 g), 1-hydroxybenzotriazole (1.6 g), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.3 g) were dissolved in methylene chloride (20 mL). Concentrated aqueous ammonia (3 mL) and triethylamine (2 mL) were added to the resultant solution at room temperature, followed by stirring for 3 days. The reaction mixture was partitioned between water and methylene chloride. The organic layer was dried over magnesium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure. 10% Palladium-carbon (1 g, 50% wet) was added to the residue in methanol (30 mL), and the resultant mixture was stirred in a hydrogen atmosphere for 20 hours. The catalyst was removed by filtration. The solvent was evaporated under reduced pressure, and the thus-obtained oily product was dried, to thereby give the title compound as a solid (970 mg, quantitative amount).
Name
N-benzyloxypiperidine-2-carboxylic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Piperidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(S)-Piperidine-2-carboxamide
Reactant of Route 3
(S)-Piperidine-2-carboxamide
Reactant of Route 4
(S)-Piperidine-2-carboxamide
Reactant of Route 5
(S)-Piperidine-2-carboxamide
Reactant of Route 6
(S)-Piperidine-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。